
N-Phenylnaphthalen-1-amine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylnaphthalen-1-amine-13C6 is an aromatic amine with the chemical formula C16H13N. This compound is notable for its binding affinity in mouse major urinary protein, making it a significant molecule in biochemical research . The presence of the carbon-13 isotope in the compound allows for detailed nuclear magnetic resonance studies, providing insights into its structural and dynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylnaphthalen-1-amine-13C6 typically involves the reaction of naphthalene with aniline in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The process may also involve the use of a carbon-13 labeled precursor to introduce the isotope into the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Oxidative Reactions
The compound undergoes oxidation to form quinones using agents like potassium-based oxidants. Additionally, metabolic studies reveal the formation of mono- and dihydroxy-derivatives through enzymatic oxidation in rat liver microsomes . These reactions highlight its susceptibility to oxygenation under both chemical and biological conditions.
Acid-Base Chemistry
N-Phenylnaphthalen-1-amine-13C6 forms salts with strong acids. For example, sulfuric acid reacts with the amine group to produce stable salts, a method used in analytical workflows for stabilization during chromatography . Its predicted pKa of 0.78±0.30 indicates acidic behavior, enabling proton transfer reactions with bases.
Catalytic Transformations
The synthesis of N-phenyl-1-naphthylamine (unlabeled analog) involves catalytic processes that may apply to its isotopically labeled derivative:
-
Catalysts : Sulfanilic acid, iodine, or fluorine-containing catalysts (e.g., products of hydrogen fluoride and boric acid) .
-
Conditions : Elevated temperatures (180–300°C) and pressures (1.5–15 bar) .
-
Products : High-purity N-phenyl-1-naphthylamine with yields up to 91% .
Incompatibility Reactions
The compound reacts exothermically with:
-
Isocyanates
-
Halogenated organics
-
Peroxides
-
Acid halides
These interactions may generate flammable hydrogen gas when combined with strong reducing agents like hydrides .
Metabolic Derivatives
In vivo studies show hydroxylation at multiple positions, forming mono- and dihydroxy-derivatives. These metabolites arise from oxidative modifications mediated by cytochrome P450 enzymes .
Scientific Research Applications
N-Phenylnaphthalen-1-amine-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Medicine: Investigated for its potential use in drug development due to its binding properties.
Industry: Utilized in the production of organic solar cells and other optoelectronic devices.
Mechanism of Action
The mechanism of action of N-Phenylnaphthalen-1-amine-13C6 involves its binding to specific proteins, such as mouse major urinary protein. The compound forms multiple nonpolar contacts with the protein, enhancing its binding affinity. This interaction can influence the protein’s function and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- N-Phenyl-1-naphthylamine
- N-Phenyl-2-naphthylamine
- N-Phenyl-1-naphthalenamine
Comparison: N-Phenylnaphthalen-1-amine-13C6 is unique due to the presence of the carbon-13 isotope, which allows for advanced nuclear magnetic resonance studies. This isotopic labeling provides detailed insights into the compound’s structural and dynamic properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C16H13N |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)naphthalen-1-amine |
InChI |
InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H/i1+1,2+1,3+1,9+1,10+1,14+1 |
InChI Key |
XQVWYOYUZDUNRW-UTVSNGSCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















